

6-Bromo-5-fluoronicotinic acid chemical structure and CAS number

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Compound of Interest

Compound Name: **6-Bromo-5-fluoronicotinic acid**

Cat. No.: **B1391037**

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An In-depth Technical Guide to 6-Bromo-5-fluoronicotinic Acid

This guide provides a comprehensive technical overview of **6-bromo-5-fluoronicotinic acid**, a key building block for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications, with a focus on its role in modern medicinal chemistry.

Core Chemical Identity

6-Bromo-5-fluoronicotinic acid is a substituted pyridine carboxylic acid. The presence of both a bromine and a fluorine atom on the pyridine ring imparts unique electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.

Chemical Structure:

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> Figure 1. The chemical structure of **6-Bromo-5-fluoronicotinic acid**, illustrating the pyridine ring substituted with a carboxylic acid group at the 3-position, a fluorine atom at the 5-position, and a bromine atom at the 6-position.

CAS Number: 38186-87-7[\[1\]](#)[\[2\]](#)

This definitive identifier is crucial for unambiguous identification in procurement, regulatory submissions, and scientific literature.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of **6-bromo-5-fluoronicotinic acid** is essential for its effective use in research and development. The following table summarizes its key properties.

Property	Value	Source
Molecular Formula	C ₆ H ₃ BrFNO ₂	[1] [2]
Molecular Weight	220.00 g/mol	[2]
Appearance	White to off-white solid	
Melting Point	191-196 °C	[2]
Solubility	Limited data available. Expected to be soluble in polar organic solvents like DMSO and DMF, with low solubility in water and nonpolar solvents.	
pKa	Predicted to be around 2.31±0.10, indicating it is a moderately strong acid.	[3]

Spectroscopic Data:

While experimentally derived spectra for **6-bromo-5-fluoronicotinic acid** are not readily available in public databases, the expected spectral characteristics can be predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.

- ^1H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the nitrogen atom, the carboxylic acid group, the fluorine, and the bromine atoms.
- ^{13}C NMR: The carbon NMR spectrum should display six signals, one for each carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbons attached to the electronegative atoms (N, O, F, Br) showing characteristic downfield shifts.
- FTIR: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid in the region of $2500\text{-}3300\text{ cm}^{-1}$. A strong carbonyl (C=O) stretching vibration is expected around 1700 cm^{-1} . The spectrum will also show C-F and C-Br stretching vibrations at lower frequencies, as well as characteristic aromatic C-H and C=C/C=N stretching and bending vibrations.
- Mass Spectrometry: The mass spectrum under electron ionization would be expected to show a molecular ion peak (M^+) and a prominent $\text{M}+2$ peak of nearly equal intensity, which is characteristic of the presence of a bromine atom. Fragmentation would likely involve the loss of the carboxylic acid group, bromine, and other small neutral molecules.

Synthesis Protocol

The synthesis of **6-bromo-5-fluoronicotinic acid** can be approached through various synthetic routes. A plausible and efficient method involves the hydrolysis of a nitrile precursor, which can be synthesized from commercially available starting materials. The following protocol is a representative, multi-step synthesis.

Experimental Protocol: Synthesis of **6-Bromo-5-fluoronicotinic Acid**

Step 1: Synthesis of 6-Bromo-5-fluoronicotinonitrile

This step involves a Sandmeyer-type reaction starting from an appropriate aminopyridine derivative.

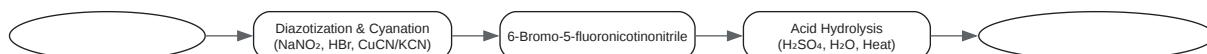
- **Diazotization:** To a cooled (0-5 °C) solution of 2-amino-5-fluoropyridine in an aqueous solution of hydrobromic acid, a solution of sodium nitrite in water is added dropwise,

maintaining the temperature below 5 °C.

- Cyanation: The resulting diazonium salt solution is then slowly added to a solution of copper(I) cyanide and potassium cyanide in water at an elevated temperature.
- Work-up: After the reaction is complete, the mixture is cooled and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 6-bromo-5-fluoronicotinonitrile.

Step 2: Hydrolysis to **6-Bromo-5-fluoronicotinic Acid**

- Reaction Setup: 6-Bromo-5-fluoronicotinonitrile is dissolved in a mixture of a strong acid (e.g., concentrated sulfuric acid) and water.
- Hydrolysis: The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).
- Isolation: The reaction mixture is cooled to room temperature and poured onto ice. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford **6-bromo-5-fluoronicotinic acid**.



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*Caption: A simplified workflow for the synthesis of **6-Bromo-5-fluoronicotinic acid**.*

Applications in Drug Discovery and Development

Halogenated nicotinic acid derivatives are valuable building blocks in medicinal chemistry due to their ability to modulate the physicochemical properties of drug candidates, such as lipophilicity, metabolic stability, and binding affinity.^[4]

4.1. Role as a Pharmaceutical Intermediate

6-Bromo-5-fluoronicotinic acid serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).^[2] Its bifunctional nature, possessing both a carboxylic acid and an aryl halide, allows for diverse chemical modifications. The carboxylic acid can be readily converted to amides, esters, and other functional groups, while the bromo-fluoro-substituted pyridine ring can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.

4.2. Application in PET Tracer Development

A significant application of fluorinated nicotinic acids is in the development of Positron Emission Tomography (PET) tracers.^[4] The introduction of a fluorine atom allows for radiolabeling with the positron-emitting isotope fluorine-18 (¹⁸F). These ¹⁸F-labeled molecules can be used to visualize and quantify biological processes *in vivo*, which is invaluable for disease diagnosis, monitoring treatment response, and understanding drug pharmacodynamics. **6-Bromo-5-fluoronicotinic acid** can be a precursor for the synthesis of novel PET ligands targeting a variety of biological targets.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling **6-bromo-5-fluoronicotinic acid**. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General handling guidelines include:

- Use in a well-ventilated area or a fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a cool, dry place away from incompatible materials.

Conclusion

6-Bromo-5-fluoronicotinic acid is a versatile and valuable building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique combination of functional groups and substituents provides a platform for the development of novel therapeutic agents and diagnostic tools. A thorough understanding of its chemical properties, synthesis, and safe handling is paramount for its successful application in research and drug development.

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